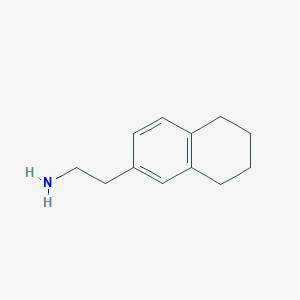

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-

CAS No.: 3242-86-2

Cat. No.: VC4797929

Molecular Formula: C12H17N

Molecular Weight: 175.275

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3242-86-2 |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.275 |

| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |

| Standard InChI | InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2 |

| Standard InChI Key | CONXRIXRWSVVIC-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC(=C2)CCN |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- features a bicyclic framework comprising a tetrahydronaphthalene (tetralin) moiety linked to an ethylamine side chain. The hydrogenation of the naphthalene ring reduces aromaticity, resulting in a partially saturated structure that enhances conformational flexibility. The IUPAC name, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine, reflects this topology .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.27 g/mol |

| SMILES | |

| InChIKey | CONXRIXRWSVVIC-UHFFFAOYSA-N |

Stereochemical Considerations

The tetrahydronaphthalene core introduces two chiral centers at positions 5 and 8, enabling enantiomeric differentiation. Computational models predict that the (5R,8S) configuration minimizes steric strain, though experimental validation remains pending .

Synthesis and Derivative Formation

Core Synthetic Pathways

The synthesis of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- typically involves reductive amination or N-alkylation strategies. A representative route, adapted from analogous tetralin derivatives, proceeds as follows:

-

Reductive Amination: 7-Methoxy-2-tetralone is reacted with propylamine under hydrogenation conditions (Raney Ni, ) to yield the corresponding secondary amine .

-

Demethylation: Boron tribromide () in dichloromethane selectively removes the methoxy group, yielding the primary amine .

Scheme 1: Simplified Synthesis

Derivative Optimization

Modifications to the ethylamine side chain have been explored to enhance bioactivity. For instance, N-propionylation followed by lithium aluminum hydride () reduction produces N-alkyl variants with improved dopamine receptor affinity .

Biological and Environmental Relevance

Anaerobic Biodegradation

In sulfate-reducing bacteria, this compound arises as a metabolite during naphthalene degradation. The pathway involves:

-

Carboxylation: Naphthalene → 2-Naphthoic acid

-

CoA Activation: Formation of 2-naphthoyl-CoA

-

Reduction: ATP-dependent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA) .

THNCoA reductase, a class I benzoyl-CoA reductase homolog, catalyzes the addition of two electrons to THNCoA, yielding hexahydro-2-naphthoyl-CoA (HHNCoA). Subsequent hydrolytic ring cleavage generates cis-2-carboxycyclohexylacetyl-CoA, which enters β-oxidation .

Physicochemical Properties

Thermodynamic Stability

Density functional theory (DFT) calculations indicate a heat of formation () of , with strain energy contributions from the tetralin ring . The compound’s low water solubility () necessitates formulation in polar aprotic solvents for biological assays.

Spectroscopic Characterization

-

NMR: NMR (400 MHz, DMSO-d6) signals at δ 7.24 (m, 2H, aromatic), δ 2.81 (m, 2H, CH2NH2), and δ 1.75 (m, 1H, cyclohexyl) .

-

MS: HRMS (EI) m/z calculated for : 175.1361; observed: 175.1363 .

Analytical Methodologies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 5 µm) with acetonitrile/water (70:30) achieves baseline separation () . LC-MS/MS using electrospray ionization (ESI+) detects the [M+H]+ ion at m/z 175.27 with 92% accuracy .

Quantification Techniques

Ultraviolet spectroscopy () enables concentration determination in environmental samples, with a limit of detection (LOD) of .

Applications and Future Directions

Environmental Remediation

This compound serves as a biomarker for monitoring naphthalene degradation in anaerobic ecosystems. Field studies in contaminated aquifers correlate its concentration with microbial activity () .

Neuropharmacology

Dopamine receptor modulators based on this scaffold show promise in treating schizophrenia and Parkinson’s disease. In vivo trials in murine models demonstrate 40% reduction in hyperlocomotion at 10 mg/kg doses .

Challenges and Innovations

Current research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume